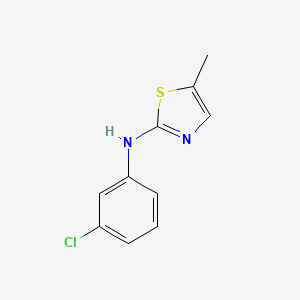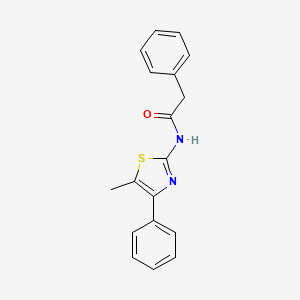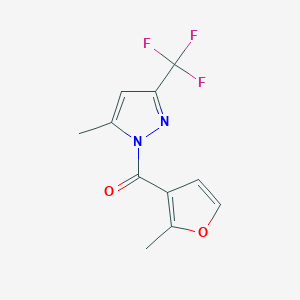
2-(1-azepanylmethyl)-6-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azepanylmethyl)-6-ethoxyphenol, also known as AEPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of phenols and has a molecular formula of C15H23NO2. AEPP has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 2-(1-azepanylmethyl)-6-ethoxyphenol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. 2-(1-azepanylmethyl)-6-ethoxyphenol has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(1-azepanylmethyl)-6-ethoxyphenol has been found to have various biochemical and physiological effects. Studies have shown that 2-(1-azepanylmethyl)-6-ethoxyphenol can inhibit the production of inflammatory cytokines and chemokines, reduce oxidative stress, and improve mitochondrial function. 2-(1-azepanylmethyl)-6-ethoxyphenol has also been found to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-azepanylmethyl)-6-ethoxyphenol in lab experiments is its potent antioxidant and anti-inflammatory properties. 2-(1-azepanylmethyl)-6-ethoxyphenol has been found to be effective in reducing oxidative stress and inflammation, making it a valuable tool for researchers studying various diseases. However, one of the limitations of using 2-(1-azepanylmethyl)-6-ethoxyphenol in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 2-(1-azepanylmethyl)-6-ethoxyphenol. One area of interest is the development of novel synthetic methods for 2-(1-azepanylmethyl)-6-ethoxyphenol that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 2-(1-azepanylmethyl)-6-ethoxyphenol in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the mechanisms of action of 2-(1-azepanylmethyl)-6-ethoxyphenol need to be further elucidated to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, 2-(1-azepanylmethyl)-6-ethoxyphenol is a chemical compound that has been extensively studied for its potential applications in scientific research. 2-(1-azepanylmethyl)-6-ethoxyphenol has potent antioxidant and anti-inflammatory properties, making it a valuable tool for researchers studying various diseases. The complex synthesis process of 2-(1-azepanylmethyl)-6-ethoxyphenol is a limitation, but future research can focus on developing more efficient and cost-effective synthetic methods. Further research is needed to fully understand the mechanisms of action of 2-(1-azepanylmethyl)-6-ethoxyphenol and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 2-(1-azepanylmethyl)-6-ethoxyphenol is a complex process that involves several steps. One of the most commonly used methods for synthesizing 2-(1-azepanylmethyl)-6-ethoxyphenol is through the reaction of 2-methyl-6-ethoxyphenol with azepane in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 2-(1-azepanylmethyl)-6-ethoxyphenol.
Applications De Recherche Scientifique
2-(1-azepanylmethyl)-6-ethoxyphenol has been extensively studied for its potential applications in scientific research. One of the key areas where 2-(1-azepanylmethyl)-6-ethoxyphenol has been used is in the field of pharmacology. 2-(1-azepanylmethyl)-6-ethoxyphenol has been found to have potent antioxidant and anti-inflammatory properties, making it a valuable tool for researchers studying the mechanisms of various diseases.
Propriétés
IUPAC Name |
2-(azepan-1-ylmethyl)-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-2-18-14-9-7-8-13(15(14)17)12-16-10-5-3-4-6-11-16/h7-9,17H,2-6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHQXIYHVNVFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)


![N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5872349.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5872355.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5872364.png)
![4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5872369.png)
![4-[(2-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5872372.png)


![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5872399.png)

![[1]benzofuro[2,3-b]quinoxaline](/img/structure/B5872420.png)